1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl-
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Overview
Description
1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- is an organic compound with a heterocyclic core It is known for its unique structure, which includes a dioxane ring and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- can be achieved through several methods. One common approach involves the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another method includes the use of malonic acid, isopropenyl acetate, and catalytic sulfuric acid . Additionally, carbon suboxide (C3O2) can react with acetone in the presence of oxalic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of reagents. Catalysts like La(OTf)3 have been used to optimize the reaction conditions and improve yields .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimedone: Similar in structure but differs in reactivity and applications.
Barbituric Acid: Shares some chemical properties but has distinct biological activities.
Dimethyl Malonate: Structurally related but less acidic and less reactive.
Uniqueness
1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- is unique due to its combination of a dioxane ring and a purine derivative, which imparts specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C13H15N5O4 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
5-[2-(2-aminopurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H15N5O4/c1-13(2)21-10(19)7(11(20)22-13)3-4-18-6-16-8-5-15-12(14)17-9(8)18/h5-7H,3-4H2,1-2H3,(H2,14,15,17) |
InChI Key |
WBKIKXQIFFOIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CCN2C=NC3=CN=C(N=C32)N)C |
Origin of Product |
United States |
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